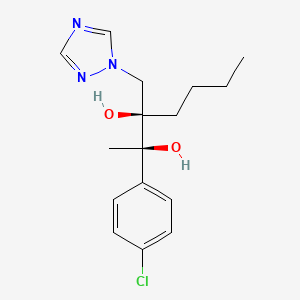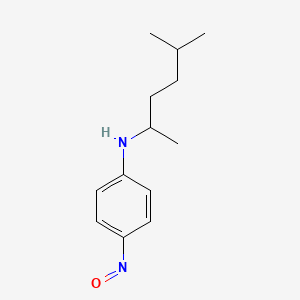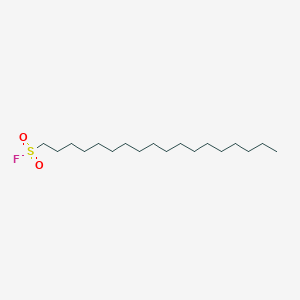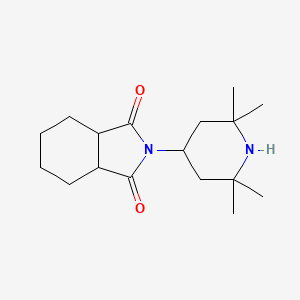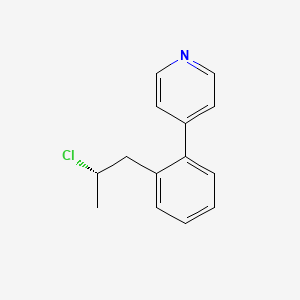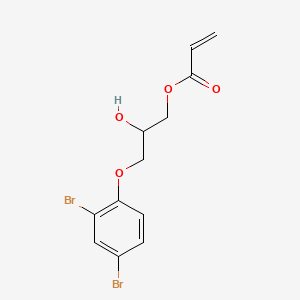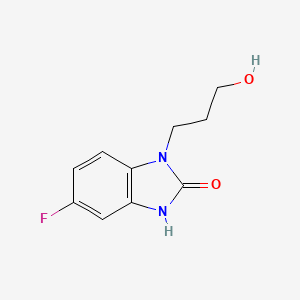
1-Hentriacontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hentriacontene is a long-chain hydrocarbon with the molecular formula C₃₁H₆₂ . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is part of the larger family of hentriacontenes, which are known for their extensive carbon chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hentriacontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of hentriacontane, where a double bond is introduced into the long carbon chain.
Dehydration of Alcohols: Another method involves the dehydration of hentriacontanol, where water is removed to form the double bond.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yields and purity. Catalysts such as zeolites or metal oxides are often used to facilitate the olefination reactions under controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hentriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen, converting the double bond into a single bond, resulting in hentriacontane.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic or basic conditions.
Reduction: Reagents such as in the presence of a are commonly used.
Substitution: Halogenation reactions often use or under UV light or heat.
Major Products Formed:
Oxidation: Formation of hentriacontanone or hentriacontanol.
Reduction: Formation of hentriacontane.
Substitution: Formation of halogenated hentriacontenes.
Aplicaciones Científicas De Investigación
1-Hentriacontene has various applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-Hentriacontene involves its interaction with molecular targets through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The pathways involved often include:
Radical Mechanisms: Where the double bond reacts with radicals to form new compounds.
Catalytic Mechanisms: Where catalysts facilitate the addition or removal of atoms or groups at the double bond.
Comparación Con Compuestos Similares
1-Hentriacontene can be compared with other long-chain alkenes and alkanes, such as:
Hentriacontane: A saturated hydrocarbon with no double bonds, making it less reactive than this compound.
Nonacosene: A similar long-chain alkene with fewer carbon atoms, resulting in different physical and chemical properties.
Uniqueness: this compound’s unique feature is its long carbon chain combined with the presence of a double bond, which imparts specific reactivity and physical properties that are distinct from both shorter alkenes and saturated long-chain hydrocarbons.
Propiedades
Número CAS |
18435-54-6 |
|---|---|
Fórmula molecular |
C31H62 |
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
hentriacont-1-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-31H2,2H3 |
Clave InChI |
YITPJHKSILJOFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




